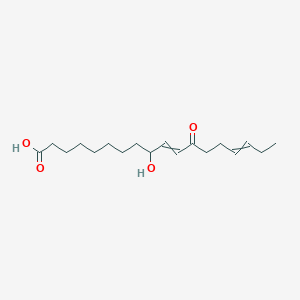

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-12-oxooctadeca-10,15-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h3-4,14-15,17,20H,2,5-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJBIBPYWAVKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(=O)C=CC(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60824042 | |

| Record name | 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78335-22-5 | |

| Record name | 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid

Precursor Substrates and Initial Oxygenation Events

The biosynthesis is initiated from essential fatty acids readily available in cellular membranes. These precursors undergo an initial and critical oxygenation step catalyzed by a specific class of enzymes.

The primary substrates for the synthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid are the 18-carbon polyunsaturated fatty acids, α-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6). nih.govplos.orgresearchgate.net These fatty acids, characterized by the presence of one or more (1Z,4Z)-pentadiene structures, are the ideal starting points for the lipoxygenase-mediated reactions that follow. plos.org Lipoxygenases catalyze the hydroperoxidation of these free polyunsaturated fatty acids to form hydroperoxy fatty acids (HPFAs), which are the immediate precursors for a variety of signaling molecules and other bioactive compounds. plos.org In the context of this pathway, the specific oxygenation at the 9th carbon position is the crucial first step.

The introduction of molecular oxygen into the fatty acid backbone is catalyzed by lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenases. nih.govmdpi.com Depending on the position of oxygenation on the C18 fatty acid chain, these enzymes are broadly classified as either 9-LOX or 13-LOX. mdpi.com The formation of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid specifically requires the action of 9-lipoxygenases (9-LOX), which catalyze the addition of oxygen to the C-9 position of linolenic or linoleic acid. nih.govnih.gov This reaction yields a 9-hydroperoxy fatty acid intermediate, the direct precursor for downstream transformations.

In plants, specific 9-LOX isoforms play critical roles in various physiological processes, including defense against pathogens and pests. nih.govnih.gov In maize (Zea mays), the genome encodes for thirteen LOX isoforms, which are grouped into 9-LOX and 13-LOX subfamilies. mdpi.com Among these, ZmLOX12, a monocot-specific 9-LOX, has been identified as essential for mounting an effective jasmonate-mediated defense against the fungal pathogen Fusarium verticillioides. nih.gov Studies have shown that mutations in the lox12 gene lead to increased susceptibility to this pathogen. nih.gov Similarly, other maize 9-LOX genes, such as ZmLOX3, have been implicated in defense against root-knot nematodes. apsnet.org The expression of these 9-LOX genes is often induced by herbivory or pathogen attack, highlighting their function in plant defense signaling and the production of defensive compounds. nih.gov

| 9-LOX Isoform | Organism | Known Function | Reference |

|---|---|---|---|

| ZmLOX12 | Maize (Zea mays) | Required for jasmonate-mediated defense against the fungus Fusarium verticillioides. | nih.gov |

| ZmLOX4 | Maize (Zea mays) | Implicated in defense against insect herbivory (e.g., Spodoptera exigua). | nih.gov |

| ZmLOX3 | Maize (Zea mays) | Controls root development and resistance to root-knot nematodes (Meloidogyne incognita). | apsnet.org |

A key feature of lipoxygenase catalysis is its high degree of stereospecificity, producing a single, chiral fatty acid hydroperoxide. nih.gov LOX enzymes can produce either R or S stereoisomers. nih.gov The formation of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid often proceeds through a 9R-hydroperoxy intermediate, which is generated by a 9R-dioxygenase. researchgate.net For example, a 9R-lipoxygenase from Nostoc sp. has been shown to stereoselectively produce 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. nih.govplos.org The stereochemical outcome (R or S) is determined by subtle differences in the enzyme's active site. nih.govpnas.org Specifically, a single amino acid residue—conserved as an Alanine in S-lipoxygenases and a Glycine in R-lipoxygenases—plays a crucial role in directing the oxygenation to produce the specific stereoisomer. nih.govpnas.org This precise control ensures the formation of biologically active molecules with a defined three-dimensional structure.

Lipoxygenase-Dependent Pathways: Emphasis on 9-Lipoxygenases (9-LOX)

Downstream Enzymatic Transformations and Ketol Formation

Following the initial oxygenation by 9-LOX, the resulting 9-hydroperoxy fatty acid undergoes further enzymatic conversion to yield the final ketol structure.

Hydrolysis and Proposed Rearrangement Mechanisms Leading to Ketols

The biosynthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, a γ-ketol, originates from the hydroperoxidation of linolenic acid. The process is initiated by the enzyme hydroperoxide dehydrase, also known as allene (B1206475) oxide synthase (AOS), which acts on 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). nih.gov This enzymatic reaction forms a highly unstable intermediate known as an allene oxide (12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid). nih.govnih.gov

The fate of this allene oxide intermediate is dependent on the subsequent hydrolysis mechanism, which can proceed through distinct, pH-dependent pathways to yield different ketol structures. nih.gov Two primary mechanisms have been proposed for the hydrolysis of the allene oxide:

Nucleophilic Substitution: Under neutral to basic conditions (e.g., pH 7.4), a nucleophilic substitution (SN1 or SN2), with a hydroxide (B78521) ion as the attacking group, leads to the formation of an α-ketol, specifically 12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid. nih.gov

Electrophilic Reaction: Under acidic conditions (e.g., pH 5.8), an electrophilic-like reaction occurs. This mechanism is initiated by the protonation of the oxirane ring of the allene oxide. This leads to a rearrangement that affords the γ-ketol, 9-hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid, along with another α-ketol, 11-hydroxy-12-oxo-9(Z),15(Z)-octadecadienoic acid. nih.gov

Isotopic studies provide strong evidence for the involvement of an allene epoxide intermediate in the formation of both α- and γ-ketols. rsc.org The acid-dependent nature of γ-ketol formation is a critical factor distinguishing its synthesis from the base-dependent pathway leading to the 12,13-α-ketol. nih.gov

| Condition | Proposed Mechanism | Primary Product(s) | Citation |

|---|---|---|---|

| Acidic (e.g., pH 5.8) | Electrophilic reaction initiated by protonation | γ-ketol (9-hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid) and 11,12-α-ketol | nih.gov |

| Basic (e.g., pH 7.4) | Nucleophilic substitution | 12,13-α-ketol (12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid) | nih.gov |

Putative Role of Hydroxy Fatty Acid Dehydrogenases in Oxo-formation

While hydroxy fatty acid dehydrogenases are known to catalyze the oxidation of hydroxyl groups to form oxo (or keto) groups in various metabolic pathways, their direct role in the primary biosynthesis of the C-12 oxo group in 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is not established. wikipedia.org The formation of the C-12 keto group in this specific γ-ketol is an integral part of the acid-catalyzed rearrangement of the allene oxide intermediate, a reaction catalyzed by allene oxide synthase. nih.govnih.gov

However, hydroxy fatty acid dehydrogenases are significant enzymes in the broader context of oxylipin metabolism. For instance, other hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), can be further metabolized into their corresponding oxo derivatives, like 9-oxooctadecadienoic acid (9-oxoODE), by these dehydrogenases. wikipedia.org Therefore, while not directly responsible for the initial synthesis of the 9-hydroxy-12-oxo structure from 13-HPOT, such enzymes could potentially play a role in the subsequent metabolism or modification of this and other related hydroxy oxylipins.

Subcellular Localization of Biosynthetic Pathways and Enzymes

The biosynthesis of oxylipins, including 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, involves enzymes located in various subcellular compartments, indicating a complex interplay within the cell. epa.gov The initial steps of the pathway are predominantly localized within chloroplasts in plant cells.

The precursor, linolenic acid, is released from membrane lipids, particularly those in the chloroplast membranes, through the action of lipases. oup.comnih.gov The first key enzyme, 13-lipoxygenase (LOX), which converts linolenic acid to 13-HPOT, has been found in chloroplasts. oup.com Following this, the allene oxide synthase (AOS), which catalyzes the conversion of 13-HPOT to the unstable allene oxide, is also localized to the chloroplasts. oup.comoup.com

While some early studies identified allene oxide cyclase (AOC), an enzyme in the related jasmonic acid pathway, as a soluble protein potentially in the cytosol, the consensus for the core jasmonate pathway places LOX, AOS, and AOC within the chloroplast. nih.govoup.com Given that the formation of the allene oxide is the shared and decisive step, its synthesis is largely considered a chloroplastic process.

| Enzyme | Abbreviation | Function | Primary Subcellular Localization | Citation |

|---|---|---|---|---|

| Lipoxygenase | LOX | Converts linolenic acid to 13-HPOT | Chloroplast, Cytosol, Vacuole | oup.comannualreviews.org |

| Allene Oxide Synthase | AOS | Converts 13-HPOT to allene oxide | Chloroplast | oup.comoup.com |

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The synthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is tightly regulated at both the transcriptional and post-translational levels to ensure a controlled response to developmental and environmental cues.

Transcriptional Regulation: The expression of genes encoding the key biosynthetic enzymes, particularly lipoxygenase (LOX) and allene oxide synthase (AOS), is highly inducible. Various stimuli, including mechanical wounding, pathogen attack, and abiotic stress, can lead to a significant increase in the transcription of these genes. nih.govnih.gov This regulation is mediated by complex signaling networks involving plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene. nih.gov The promoter regions of many genes in the oxylipin pathway, including AOS, contain specific cis-regulatory elements that respond to these hormonal and stress signals. nih.gov For example, transcription of the AOS gene is often rapidly and strongly upregulated in wounded leaves. nih.gov Furthermore, signaling molecules like nitric oxide (NO) have also been shown to modulate the expression of LOX and AOS genes. oup.com

Post-Translational Regulation: Enzyme activity is also controlled after protein synthesis through post-translational modifications (PTMs). thermofisher.com These modifications can alter an enzyme's stability, localization, and catalytic activity. ambiopharm.comnih.gov Common PTMs that regulate signaling pathways include:

Phosphorylation: The addition of phosphate (B84403) groups can activate or deactivate enzymes, playing a critical role in signal transduction cascades. thermofisher.com

Ubiquitination: The attachment of ubiquitin can target a protein for degradation by the proteasome, providing a mechanism for turning off a signaling pathway. nih.gov This is a well-established regulatory mechanism in the related jasmonate signaling pathway. nih.gov

Other Modifications: Other PTMs like glycosylation, methylation, and acetylation can also influence protein function, folding, and stability. thermofisher.comambiopharm.com

While these PTMs are known to be crucial for the regulation of cellular processes, the specific modifications that directly control the activity of the enzymes responsible for the synthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid are still an active area of research.

Biological Roles and Signaling Mechanisms of 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid

Function in Plant Defense Responses

As sessile organisms, plants have evolved sophisticated defense systems to counter a wide array of biotic threats. ku.dkwikipedia.org Central to these defenses is a class of lipid-derived signaling molecules known as oxylipins, which includes 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid. These compounds act as crucial mediators in the plant's immune response, initiating and modulating defensive actions against pathogens and herbivores. nih.govfrontiersin.org

Response to Biotic Stressors (e.g., Fungal Pathogens like Fusarium verticillioides, Insect Herbivores)

Plants are under constant threat from various biotic stressors, including pathogenic fungi and herbivorous insects. ku.dknih.gov The oxylipin pathway is a key component of the plant's induced defense system against these attackers. mdpi.com Fungal pathogens, such as Fusarium verticillioides, are known to cause significant damage to crops like maize, leading to ear rot and contamination with mycotoxins. nih.govijcmas.comfrontiersin.org While direct studies on 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid's effect on F. verticillioides are specific, research on related oxylipins demonstrates their potent antimicrobial properties. For instance, various oxylipins have shown the ability to inhibit the growth of pathogenic fungi and oomycetes in vitro. nih.gov

Similarly, in response to insect herbivory, plants activate a signaling cascade that leads to the production of defensive compounds. ku.dkwikipedia.org This response is heavily mediated by the jasmonate family of oxylipins. frontiersin.org Injury caused by chewing insects triggers the release of precursors like linolenic acid, which are then converted into a variety of oxylipins. wikipedia.org These signaling molecules then spread systemically throughout the plant, preparing undamaged tissues for potential future attacks and inducing the production of compounds that can be toxic or repellent to the herbivores. ku.dkmdpi.com

Interplay with Jasmonate Signaling Pathway Components (e.g., Jasmonic Acid, 12-Oxophytodienoic Acid)

The biological activity of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is best understood within the context of the broader jasmonate signaling pathway. This pathway is initiated from polyunsaturated fatty acids which are converted into various oxylipins. nih.gov A key intermediate in this pathway is 12-oxophytodienoic acid (12-OPDA), which is a precursor to jasmonic acid (JA). frontiersin.orgnih.gov Both 12-OPDA and JA are potent signaling molecules that regulate a wide range of developmental and defense-related processes. frontiersin.orgnih.govoup.com

Modulation of Plant Defense Gene Expression and Secondary Metabolite Accumulation (e.g., phytoalexins, thionins)

A primary function of oxylipin signaling is the reprogramming of gene expression to bolster plant defenses. nih.gov This involves the activation of transcription factors that, in turn, induce the expression of a wide array of defense-related genes. oup.commdpi.com The outcome is the accumulation of defensive secondary metabolites and antimicrobial proteins.

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress. nih.gov Studies on rice have demonstrated that treatment with 9-KODE, a structurally similar oxylipin, leads to a significant accumulation of the phytoalexins sakuranetin (B8019584) and naringenin, as well as the defense-related compound serotonin. nih.gov The effect of 9-KODE was found to be more potent than that of the related 13-KODE, indicating a specific role for 9-oxygenated fatty acid derivatives in eliciting these defense responses. nih.gov

| Compound | Fold Increase vs. Control (Treated with 1mM 9-KODE) |

| Sakuranetin | 49.1 |

| Naringenin | 21.2 |

| Serotonin | 23.0 |

This table displays the fold increase in the concentration of defensive secondary metabolites in rice leaves after treatment with 9-KODE, a compound related to 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid. Data sourced from a study on oxylipin-induced defense responses. nih.gov

Thionins are another class of defense molecules induced by the jasmonate pathway. researchgate.net These small, cysteine-rich peptides exhibit broad-spectrum antimicrobial activity against pathogenic fungi and bacteria. nih.govareeo.ac.irresearchgate.net The expression of thionin genes is often regulated by jasmonates, linking the signaling activity of oxylipins like 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid to the accumulation of these important defense proteins in plant tissues. researchgate.netufl.edu

Involvement in Plant Developmental Processes

Beyond defense, oxylipins play crucial roles in regulating various aspects of plant growth and development. Their influence extends from seed germination to reproductive processes, demonstrating their versatility as signaling molecules. frontiersin.orgoup.com

Induction of Floral Differentiation (e.g., in Lemna paucicostata)

The transition from vegetative growth to flowering is a critical developmental process that is tightly regulated by a network of internal and external cues. Evidence suggests that certain signaling molecules related to the oxylipin pathway are involved in this process. For example, in the aquatic plant Lemna paucicostata, catecholamines have been shown to substantially promote flowering under specific photoperiodic conditions. nih.gov The interplay between different signaling pathways is crucial for this developmental switch.

Adduct Formation with Catecholamines (e.g., Norepinephrine (B1679862), Epinephrine) as Signaling Molecules

Catecholamines, such as norepinephrine and epinephrine, are well-known as neurotransmitters and hormones in animals but are also found in various plant species. nih.gov In plants, they are involved in a range of physiological processes, including growth, development, and stress responses. nih.gov The presence of these molecules in plants like Lemna paucicostata, where they influence flowering, points to a conserved signaling role across kingdoms. nih.gov It is hypothesized that reactive oxylipins, which possess electrophilic centers, can form adducts with nucleophilic molecules like catecholamines. This covalent bonding could create novel signaling complexes, potentially modulating the activity of either molecule or generating a new signal altogether, thereby influencing developmental processes like floral induction.

Structure-Activity Relationships for Flower-Inducing Activity

The flower-inducing activity of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and related oxylipins, often referred to as jasmonates, is intricately linked to their specific molecular structure. nih.gov Jasmonates are a class of signaling molecules derived from polyunsaturated fatty acids that play significant roles in plant development, including floral induction. nih.govmdpi.com The transition from vegetative growth to flowering is a critical event in a plant's life cycle, regulated by a complex network of pathways that integrate environmental and endogenous signals. jabonline.inresearchgate.netjabonline.inoup.com

Research into synthetic analogs of jasmonic acid and similar compounds has elucidated key structural features necessary for their biological activity in promoting flowering and related defense gene activation. nih.govnih.gov While a degree of structural flexibility is tolerated, certain moieties are critical for function. The stereochemistry and specific functional groups on the molecule heavily influence its efficacy. For instance, stereoselective synthesis of specific analogs, such as (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic acid, has been undertaken to produce promising flower-inducing compounds. nih.gov

| Structural Feature | Requirement for Activity | Supporting Details |

| Stereochemistry | High Specificity | The (3R,7S) isomer of JA-Ile is the active form that binds the COI1 receptor; other isomers are inactive. mdpi.com Specific stereoisomers of synthetic analogs show enhanced flower-inducing potential. nih.gov |

| Carbonyl Group (C-12 oxo group) | Not strictly required, but influences activity | An exocyclic double bond character in this region appears necessary for defense gene activation, a related function. nih.gov |

| Carboxylic Acid Side Chain (C-1) | Alkanoic acid or methyl ester required | Side chains that can be shortened via β-oxidation are also tolerated, suggesting metabolic activation may occur. nih.gov |

| Pentenyl Side Chain | Sensitive to modification | Bulky groups at the terminal carbon of the side chain reduce biological activity. nih.gov |

These structure-activity relationships underscore the specificity of the signaling pathway and provide a framework for designing novel plant growth regulators. nih.gov

Proposed Mechanisms of Action in Cellular Regulation

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and its isomers are recognized as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that function as major regulators of lipid and glucose metabolism. nih.govoup.com In particular, derivatives of α-linolenic acid have been shown to be potent activators of PPARα. nih.govresearchgate.net

PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. oup.commdpi.com Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes. nih.govoup.com This action initiates the transcription of numerous genes involved in fatty acid uptake, binding, and catabolism. oup.commdpi.com

Research has demonstrated that 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), a closely related isomer found in tomato extract, activates PPARα in murine primary hepatocytes. nih.govresearchgate.net This activation leads to the induced mRNA expression of PPARα target genes, which in turn promotes fatty acid uptake and oxidation, while reducing triglyceride accumulation. nih.govresearchgate.netresearchgate.net The effects are confirmed to be PPARα-dependent, as they are not observed in PPARα-knockout hepatocytes. nih.govresearchgate.netresearchgate.net

Key PPARα Target Genes Upregulated by 9-oxo-OTA:

Acyl-CoA oxidase 1 (ACOX1): The rate-limiting enzyme in peroxisomal β-oxidation.

Carnitine palmitoyltransferase 1A (CPT1A): Essential for the transport of long-chain fatty acids into mitochondria for oxidation.

Fibroblast growth factor 21 (FGF21): A hormone that regulates glucose and lipid metabolism.

This mechanism positions these oxylipins as important endogenous regulators of lipid homeostasis, with potential implications for managing dyslipidemia. nih.govresearchgate.net

Oxylipins, including keto-octadecadienoic acids, exert significant influence over key intracellular signaling cascades that regulate inflammation and cellular stress responses. mdpi.comnih.gov While direct studies on 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid are limited, extensive research on its isomer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), provides a strong model for its likely mechanisms of action. nih.govresearchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling cascades that lead to the translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. nih.govresearchgate.net Studies have shown that 13-KODE effectively inhibits the LPS-stimulated nuclear translocation of the NF-κB p65 subunit in macrophages, thereby suppressing the inflammatory response. nih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway: MAPKs are a group of protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The MAPK signaling pathways are also activated by inflammatory stimuli like LPS. Research indicates that 13-KODE suppresses the phosphorylation and activation of key MAPKs (pERK1/2, pJNK, and p-p38) in response to LPS, further contributing to its anti-inflammatory effects. nih.govnih.gov

Nrf2/HO-1 Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. mdpi.com Heme oxygenase-1 (HO-1) is a primary target gene of Nrf2 and has potent antioxidant and cytoprotective effects. nih.govmdpi.com Evidence shows that 13-KODE can increase the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense system. nih.govresearchgate.net This activation of the Nrf2/HO-1 axis is a crucial mechanism for mitigating oxidative stress associated with inflammation. nih.gov A related compound, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has also been shown to modulate the NRF2 pathway. frontiersin.org

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid belongs to a class of oxidized lipids known as reactive electrophilic species (RES). nih.gov A defining characteristic of these molecules is the presence of an α,β-unsaturated carbonyl group, which makes them reactive electrophiles. nih.gov This chemical feature allows RES to react with nucleophilic groups in biological macromolecules, particularly the thiol groups of cysteine residues in proteins. nih.gov

This reactivity is the basis for their dual biological effects. At high concentrations, the widespread and non-specific modification of proteins can lead to cellular damage and toxicity. researchgate.net However, at lower, physiological concentrations, RES act as signaling molecules. nih.gov The targeted modification of specific, highly sensitive proteins can alter their function or activity, thereby transducing a signal. nih.gov This process of thiol modification is a key mechanism in redox signaling. nih.gov

The cellular implications of being a RES are significant:

Signal Transduction: RES can modulate signaling pathways by directly modifying key regulatory proteins, such as transcription factors and kinases. nih.gov

Activation of Detoxification Responses: Cells respond to RES by upregulating defense and detoxification genes, such as those involved in the glutathione (B108866) system. This is often mediated by transcription factors like Nrf2 that are themselves regulated by thiol modification. nih.govsemanticscholar.org

Growth Inhibition and Defense Gene Induction: In plants and other organisms, RES are involved in inhibiting growth and inducing defense genes in response to stress. nih.gov

Therefore, the electrophilic nature of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is central to its mechanism of action, allowing it to function as a potent signaling molecule that links cellular stress to adaptive responses. nih.govresearchgate.net

9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is a product of lipid peroxidation, a process initiated by oxidative stress. wikipedia.orgnih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Polyunsaturated fatty acids, such as α-linolenic acid, are particularly susceptible to attack by ROS. pnas.org

The formation of this compound can occur through both enzymatic and non-enzymatic pathways. Non-enzymatic, free-radical-induced oxidation of linoleic acid (a related fatty acid) is known to generate various isomers of 9-hydroxyoctadecadienoic acid (9-HODE). wikipedia.org This 9-HODE can then be further oxidized to form the corresponding 9-oxo derivative (9-KODE). caymanchem.com These oxidized lipids are often found esterified to membrane lipids, indicating that their formation is an intrinsic part of membrane damage during oxidative stress. caymanchem.com

The presence of these compounds is often considered a biomarker of oxidative stress and is associated with various pathological conditions. wikipedia.orgresearchgate.net For example, increased levels of hydroxy fatty acids derived from linoleic acid are found in the low-density lipoproteins of atherosclerotic patients. nih.gov The formation of these lipid peroxidation products is not merely a consequence of damage; these molecules are also active participants in the cellular response to stress. researchgate.netwikipedia.org They can act as signals to activate pathways that combat the initial oxidative insult, such as the Nrf2/HO-1 system. nih.gov This creates a feedback loop where the products of oxidative damage help to orchestrate the cellular defense. wikipedia.org

Other Metabolic Regulatory Functions

Beyond the specific signaling pathways detailed above, 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and its related isomers play broader roles in metabolic regulation, primarily through their action on PPARs. mdpi.comresearchgate.net As potent PPARα agonists, these compounds are integral to the regulation of hepatic lipid metabolism. nih.govresearchgate.net

Activation of PPARα by these oxylipins orchestrates a metabolic shift in the liver, promoting a state of fatty acid oxidation rather than synthesis or storage. researchgate.net This leads to a measurable decrease in intracellular triglyceride accumulation in hepatocytes. researchgate.net This function is critical during physiological states like fasting, where PPARα mediates the adaptive response to mobilize and utilize stored fats for energy. oup.com

Furthermore, the influence of these compounds extends to systemic lipid levels. By enhancing the liver's capacity to catabolize fatty acids, PPARα activation contributes to the lowering of circulating triglycerides. mdpi.com This positions α-linolenic acid and its oxidized metabolites as important dietary factors that can influence lipid homeostasis and potentially mitigate conditions associated with metabolic syndrome. mdpi.com

Inhibition of Acetyl-CoA Carboxylase

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. Due to its central role in lipid metabolism, ACC is a key target for therapeutic intervention in various metabolic diseases.

Despite the importance of Acetyl-CoA Carboxylase in metabolic pathways, a comprehensive review of available scientific literature reveals a lack of specific research on the inhibitory effects of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid on this enzyme. While studies have been conducted on structurally similar compounds, such as 9-oxooctadeca-10,12-dienoic acid, which has been identified as an inhibitor of ACC, direct evidence and detailed findings concerning the interaction between 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and Acetyl-CoA Carboxylase are not present in the reviewed search results. tandfonline.comnih.gov Therefore, no data tables or detailed research findings on this specific interaction can be provided at this time.

Metabolic Fate and Stability of 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid

In Vivo Stability and Degradation Pathways

The in vivo stability of oxylipins, including ketol fatty acids, is often transient, reflecting their role as signaling molecules that are active for a limited duration. The chemical structure of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, featuring hydroxyl and keto groups as well as double bonds, makes it susceptible to various enzymatic and non-enzymatic degradation processes.

Table 1: General Stability of Selected Oxylipins in Biological Media

| Oxylipin | Stability Profile | Observed Degradation | Reference |

| 9-HOT and 13-HOT | Low chemical stability in growth medium | Rapid degradation | nih.gov |

| 12-Oxo-PDA | Relatively higher stability | 44% remaining after 24h | nih.gov |

| 9,12,13-THOE | Chemically quite stable | 83% remaining after 24h | nih.gov |

This table presents data on related oxylipins to infer the potential stability of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid.

Cellular Storage and Mobilization Mechanisms

To regulate their availability and prevent potential toxicity from reactive forms, cells have developed mechanisms to store and mobilize oxylipins.

Vacuolar Storage: In plant cells, the vacuole serves as a primary compartment for the sequestration of a wide array of metabolites, including potentially toxic compounds. ucdavis.edunih.gov This sequestration into the vacuole is a proposed mechanism for regulating the cytosolic concentration of bioactive oxylipins. nih.gov While direct evidence for the vacuolar storage of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is not yet available, the general role of the vacuole in storing secondary metabolites suggests it as a plausible site for its accumulation. ucdavis.edu

Phosphatidylserine Ester Release: In animal systems, a well-documented mechanism for the storage and mobilization of related hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), is through their esterification into phospholipids, particularly phosphatidylserine. mdpi.com These esterified oxylipins can be released in their free, active form by the action of phospholipase A2 upon cellular stimulation. mdpi.com This mechanism provides a ready pool of signaling molecules that can be rapidly mobilized. Whether a similar mechanism exists for 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid in the plant cells where it has been identified remains an area for further investigation.

Interconversion with Other Oxylipin Metabolites and Derivatives

The metabolic grid of oxylipins is characterized by a high degree of interconversion, allowing for the generation of a diverse array of signaling molecules from common precursors. 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, a γ-ketol, is closely related to its isomeric α-ketol, 10-hydroxy-9-oxooctadeca-12,15-dienoic acid.

These α- and γ-ketols are believed to arise from the non-enzymatic hydrolysis of a common unstable allene (B1206475) oxide intermediate, which is formed from a fatty acid hydroperoxide by the action of allene oxide synthase (AOS). nih.gov This shared biosynthetic origin suggests a close metabolic relationship and the potential for their relative abundance to be determined by the specific chemical environment at the site of their formation.

The α-ketol rearrangement is a known chemical process where an α-hydroxy ketone isomerizes. wikipedia.org While this rearrangement is well-characterized in organic chemistry, the extent to which it is enzyme-catalyzed in vivo for oxylipins like 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid is not fully understood. Furthermore, this compound could potentially be a substrate for dehydrogenases, leading to the formation of corresponding dioxo derivatives, or reductases, yielding dihydroxy metabolites, further expanding the network of related oxylipin derivatives.

Table 2: Key Enzymes and Intermediates in the Biosynthesis of Ketol Oxylipins

| Precursor/Intermediate | Enzyme | Product | Reference |

| Linolenic Acid Hydroperoxide | Allene Oxide Synthase (AOS) | Unstable Allene Oxide | nih.gov |

| Unstable Allene Oxide | Non-enzymatic Hydrolysis | α- and γ-Ketols | nih.govnih.gov |

| 9-HODE | Hydroxy-fatty-acid dehydrogenase (putative) | 9-oxo-ODE | mdpi.com |

This table outlines the general pathway for ketol formation, which is the likely biosynthetic route for 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid.

Analytical Methodologies for Research on 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid

Extraction and Purification Techniques from Diverse Biological Matrices

The initial and critical step in the analysis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid from biological matrices such as plasma, tissues, or cell cultures is its efficient extraction and purification. The choice of method depends on the nature of the sample and the specific research question. The primary goals of these initial steps are to isolate the analyte from interfering substances like proteins and other lipids, and to concentrate it for subsequent analysis.

Two primary methods for the extraction of oxylipins from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a conventional technique that partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For oxylipins, a common approach involves the use of a mixture of organic solvents to extract the lipids from the acidified aqueous sample.

Solid-Phase Extraction (SPE) has become a widely adopted and often preferred method due to its efficiency, selectivity, and the potential for automation. In SPE, the sample is passed through a solid sorbent that retains the analyte of interest. Interfering substances are then washed away, and the purified analyte is eluted with a suitable solvent. For oxylipins like 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, reversed-phase sorbents such as C18 are commonly used.

Following extraction, further purification may be necessary to remove remaining impurities. This is often achieved through techniques like column chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

| Technique | Principle | Common Application for Oxylipins |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction from aqueous samples like plasma or urine using organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Cleanup and concentration from various biological matrices using C18 or other specialized cartridges. |

| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Further purification of extracts prior to detailed analysis. |

Chromatographic Separation Methods for Isomer Resolution (e.g., High-Performance Liquid Chromatography)

Due to the existence of numerous isomers of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid with similar physicochemical properties, their separation is a significant analytical hurdle. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for achieving this separation. Different modes of HPLC can be employed to resolve these closely related compounds.

Reversed-Phase HPLC (RP-HPLC) is the most widely used method for the separation of oxylipins. In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By carefully optimizing the mobile phase composition and gradient, it is possible to separate many isobaric oxylipins.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase and a nonpolar mobile phase. This technique can be particularly effective for separating geometric isomers of hydroxy fatty acids. For instance, a method using a silica (B1680970) column with a mobile phase of n-hexane, isopropanol, and acetic acid has been successfully used to separate isomers of hydroxyoctadecadienoic acid (HODE). spectroscopyonline.com

Chiral Chromatography is essential for the separation of enantiomers, which are mirror-image isomers that often exhibit different biological activities. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is crucial for understanding the specific roles of different stereoisomers of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid in biological systems.

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Primary Application for Isomer Resolution |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 or C8 | Acetonitrile/water/formic acid gradient | Separation of isobaric oxylipins. |

| Normal-Phase (NP-HPLC) | Silica | n-Hexane/isopropanol/acetic acid | Resolution of geometric isomers. spectroscopyonline.com |

| Chiral Chromatography | Cellulose or amylose (B160209) derivatives | Varies depending on the column and analytes | Separation of enantiomers. |

Spectrometric Characterization and Quantification

Following chromatographic separation, various spectrometric techniques are employed for the definitive identification, structural elucidation, and quantification of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides high sensitivity and selectivity for the analysis of complex mixtures. For oxylipins, electrospray ionization (ESI) in negative ion mode is commonly used. The deprotonated molecule [M-H]⁻ of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid can be readily detected.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of the compound's structure, allowing for its unambiguous identification. For hydroxy fatty acids, a common fragmentation pathway is the neutral loss of a water molecule. Specific product ions can be used to distinguish between positional isomers. For example, in the analysis of HODE isomers, specific product ions can be used for their individual quantification even when they co-elute chromatographically. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of novel compounds. While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

¹H NMR and ¹³C NMR are the most common NMR techniques. ¹H NMR provides information about the different types of protons in a molecule and their neighboring protons, which can be used to piece together the carbon skeleton. The coupling constants between protons can reveal the stereochemistry of double bonds (cis or trans). ¹³C NMR provides information about the different carbon environments in the molecule. For complex molecules, two-dimensional (2D) NMR techniques such as COSY and HMBC are used to establish the complete structure.

Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is a gas-phase separation technique that can be coupled with mass spectrometry. DMS separates ions based on their different mobilities in a high and low electric field. This provides an additional dimension of separation to chromatography and mass spectrometry, which is particularly useful for resolving isomers that are difficult to separate by other means. The collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can be used as an additional identifier for a compound.

Advanced Lipidomics Approaches for Profiling in Biological Systems

Lipidomics is the large-scale study of lipids in biological systems. Advanced lipidomics approaches, primarily based on LC-MS, have enabled the comprehensive profiling of oxylipins, including 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid, in various biological contexts. These approaches can be broadly categorized as targeted and untargeted.

Targeted lipidomics focuses on the quantification of a predefined set of known lipids. This approach offers high sensitivity and specificity and is often used to validate hypotheses or to monitor changes in specific lipid pathways. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a common technique for targeted lipidomics.

Untargeted lipidomics , on the other hand, aims to measure as many lipids as possible in a sample without prior selection. This hypothesis-generating approach is useful for discovering novel biomarkers and for obtaining a global view of the lipidome. High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, are typically used for untargeted lipidomics.

Shotgun lipidomics is another powerful approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. This method relies on the high resolution and MS/MS capabilities of the mass spectrometer to identify and quantify individual lipid species.

The vast amount of data generated in lipidomics studies necessitates the use of specialized bioinformatics tools for data processing, lipid identification, and statistical analysis. Software packages are available to automate tasks such as peak picking, alignment, and database searching, facilitating the interpretation of complex lipidomics datasets.

| Lipidomics Approach | Description | Typical Application |

|---|---|---|

| Targeted Lipidomics | Quantification of a predefined set of lipids. | Hypothesis testing and monitoring of specific pathways. |

| Untargeted Lipidomics | Comprehensive profiling of as many lipids as possible. | Biomarker discovery and global lipidome analysis. |

| Shotgun Lipidomics | Direct infusion mass spectrometry of total lipid extracts. | High-throughput analysis of major lipid classes. |

Synthetic Approaches and Chemoenzymatic Preparations of 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid and Analogues

Total Chemical Synthesis Strategies for Structural Confirmation and Analogue Generation

Key reactions frequently employed in the synthesis of such polyunsaturated fatty acid derivatives include:

Wittig Olefination: To construct carbon-carbon double bonds with control over geometry.

Grignard Reactions: For the formation of carbon-carbon bonds, often to install alcohol functionalities.

Cross-Metathesis: A powerful method for joining complex molecular fragments. rsc.org

Sharpless Asymmetric Reactions: Including kinetic resolution and asymmetric dihydroxylation to install chiral centers with high enantiomeric purity. rsc.orgnih.gov

A common approach involves creating key building blocks, such as a chiral allyl alcohol and an ene-diol fragment, which are then coupled to form the carbon backbone. rsc.orgrsc.org The synthesis of an analogue, (E)-9-oxooctadec-10-en-12-ynoic acid, for example, allows for the generation of multiple derivatives, such as a series of amides, to explore structure-activity relationships and improve metabolic stability. nih.gov The successful synthesis of a target molecule and comparison of its spectroscopic data with the natural isolate provides definitive structural proof, which in some cases has led to the revision of previously assigned structures. nih.gov

| Reaction Type | Purpose in Synthesis | Example Application |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Creates vicinal diols with specific stereochemistry. | Installation of the 9,10-diol moiety in trihydroxyoctadecenoic acid synthesis. rsc.org |

| Grubbs Cross-Metathesis | Couples two smaller olefin-containing fragments. | Convergent synthesis by joining an ene-diol and an allyl alcohol fragment. rsc.orgrsc.org |

| Wittig Reaction | Forms a C=C double bond at a specific position. | Creation of α,β-unsaturated esters as precursors for further functionalization. rsc.org |

| Shiina Macrolactonization | Forms a large lactone ring structure. | Used in the total synthesis of marine oxylipins like eiseniachloride B. jst.go.jp |

Chemoenzymatic Synthesis Utilizing Purified Enzymes or Microbial Biotransformation

Chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes for key steps within a chemical synthesis framework. This is particularly advantageous for producing oxylipins, as their biosynthesis in nature is entirely enzyme-catalyzed. The natural formation of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and related compounds begins with polyunsaturated fatty acids like α-linolenic acid. oup.com

The key enzymatic steps in the biosynthesis of related oxylipins include:

Lipoxygenase (LOX): This enzyme catalyzes the stereospecific insertion of molecular oxygen into a polyunsaturated fatty acid to form a hydroperoxy fatty acid. For instance, 13-lipoxygenase acts on α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid. oup.comnih.gov

Allene (B1206475) Oxide Synthase (AOS): This enzyme converts the hydroperoxide into an unstable allene oxide. oup.comnih.gov

Allene Oxide Cyclase (AOC): This enzyme catalyzes the cyclization of the allene oxide to form a cyclopentenone structure, such as 12-oxo-phytodienoic acid (12-oxo-PDA). oup.comnih.gov

In a laboratory or industrial setting, purified enzymes or whole-cell microbial systems can be used to perform these transformations. For example, recombinant E. coli expressing diol synthase from Aspergillus nidulans has been used to produce dihydroxy fatty acids from α-linolenic acid. Such biotransformation can achieve high product yields and specificities that are difficult to replicate with purely chemical methods.

Enantio-selective Synthesis and Stereochemical Control in Laboratory Preparations

The biological activity of oxylipins is critically dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is paramount. Enzymatic pathways are inherently stereospecific; for example, allene oxide cyclase is responsible for the formation of the enantiomerically pure cis-(+)-12-oxo-PDA. oup.comchemrxiv.org

In total chemical synthesis, several strategies are employed to achieve stereochemical control:

Chiral Catalysis: Using chiral catalysts, such as in Sharpless asymmetric dihydroxylation or kinetic resolution, to favor the formation of one enantiomer over the other. rsc.orgrsc.org

Substrate Control: Employing a starting material from the "chiral pool" (readily available enantiopure natural products) to impart chirality to the final molecule.

Diastereoselective Reactions: Designing reaction steps that are influenced by existing stereocenters in the molecule to create new ones with a predictable orientation, such as in diastereoselective cyclopropanation. nih.gov

The development of achiral-chiral two-dimensional liquid chromatography methods allows for the precise analysis of enantiomeric fractions in a sample, which is crucial for verifying the success of an enantioselective synthesis and for studying the stereochemical outcome of biological processes. chemrxiv.org

Preparation of Biologically Active Adducts and Cycloaddition Products

The chemical structure of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid and its precursors contains reactive functional groups that can be used to prepare derivatives with potentially new or enhanced biological activities. A prominent example is the intramolecular cycloaddition that occurs naturally in the biosynthesis of jasmonates. The allene oxide intermediate, 12,13-epoxy-octadecatrienoic acid, undergoes a cyclization reaction catalyzed by allene oxide cyclase to yield the cyclopentenone-containing molecule, 12-oxo-phytodienoic acid (12-oxo-PDA). nih.govfrontiersin.org This transformation is a key step in the biosynthesis of the plant hormone jasmonic acid.

The synthesis of 12-oxo-PDA itself is a significant challenge and has been achieved through multi-step chemical pathways. rsc.org These synthetic routes often involve key steps like iodolactonization or phenylselenolactonization to construct the core bicyclic lactone intermediate, which is then elaborated to the final product. rsc.org

Furthermore, the reactive α,β-unsaturated carbonyl group in 12-oxo-PDA and related compounds makes them electrophiles capable of forming adducts with nucleophiles. In biological systems, 12-oxo-PDA can form conjugates with glutathione (B108866) (GSH). The preparation of such adducts is important for studying their metabolic fate and biological signaling roles. oup.com In synthetic chemistry, the carboxylic acid group can be modified, for instance by converting it to various amides, to create analogues with altered pharmacokinetic properties or biological activities. nih.gov

| Compound Name | Role in Synthesis/Derivatization | Reference |

|---|---|---|

| α-Linolenic acid | Primary precursor in chemoenzymatic synthesis. | oup.com |

| 13(S)-Hydroperoxy-octadecatrienoic acid | Intermediate formed by lipoxygenase (LOX). | nih.gov |

| 12,13-Epoxy-octadecatrienoic acid (Allene Oxide) | Unstable intermediate that undergoes cyclization. | nih.gov |

| 12-oxo-phytodienoic acid (12-oxo-PDA) | Key cycloaddition product; precursor to jasmonates. | nih.govfrontiersin.orgrsc.org |

| (E)-9-oxooctadec-10-en-12-ynoic acid | Synthetic analogue used to generate amide derivatives. | nih.gov |

Ecological and Inter Organismal Interactions Mediated by 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid

Role in Plant-Microbe Interactions (e.g., Root Exudates, Rhizosphere Microbiota, Fungal Metabolism)

While direct studies on the antimicrobial and antifungal activities of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid are limited, the broader family of plant oxylipins, particularly ketols, has been shown to possess significant antimicrobial properties. nih.gov This suggests a potential role for 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid in defending plants against pathogenic microbes.

Plant oxylipins are recognized as key components of the plant's defense arsenal. nih.govnih.gov A large-scale assessment of the antimicrobial effects of various oxylipins revealed that many of these compounds can impair the growth of plant pathogenic microorganisms. nih.gov Notably, ketol-containing oxylipins have been identified as potent inhibitors of mycelial growth and spore germination in eukaryotic microbes. nih.gov For instance, a related compound, (10E,12E)-9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), has demonstrated antifungal activity against Phytophthora parasitica and Cladosporium herbarum. nih.gov

The production of oxylipins, including α-ketols, can be stimulated by symbiotic organisms like Trichoderma virens in maize, leading to their release into the xylem sap and inducing systemic resistance in the plant. frontiersin.org This indicates that compounds like 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid could be involved in shaping the rhizosphere microbiota and mediating beneficial plant-microbe interactions. The structural similarity of oxylipins across plants, fungi, and bacteria suggests a potential for cross-kingdom communication, where these molecules act as a common chemical language. frontiersin.org

Table 1: Antimicrobial and Antifungal Activities of Selected Plant Oxylipins

| Oxylipin | Target Microbe(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| (10E,12E)-9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) | Phytophthora parasitica, Cladosporium herbarum | Antifungal activity | nih.gov |

| 13-Keto-9(Z),11(E),15(Z)-octadecatrienoic acid | Eukaryotic microbes | Strong inhibition of mycelial growth and spore germination | nih.gov |

| 12-Oxo-10,15(Z)-phytodienoic acid (12-OPDA) | Eukaryotic microbes | Strong inhibition of mycelial growth and spore germination | nih.gov |

| 9,12-Octadecadienoic acid (Linoleic acid) | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi, Candida albicans, Aspergillus niger | Broad-spectrum antimicrobial activity | researchgate.net |

Participation in Plant-Insect Communication and Defense Signaling

A significant body of evidence points to the involvement of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid in plant defense against insect herbivores. Research on the interaction between the lima bean (Phaseolus lunatus) and the Mediterranean climbing cutworm (Spodoptera littoralis) has been particularly illuminating.

When S. littoralis larvae feed on lima bean leaves, the plant produces a variety of fatty acid-derived signaling compounds, or oxylipins. nih.gov Among the major products are the well-known phytohormones jasmonic acid and its precursor 12-oxophytodienoic acid (OPDA). nih.gov Crucially, this defensive chemical cocktail also includes 13-hydroxy-12-oxooctadeca-9,15-dienoic acid and 9-hydroxy-12-oxooctadeca-10,15-dienoic acid (as alpha- and gamma-ketols) . nih.gov The production of these oxylipins is most concentrated at the site of insect feeding and diminishes with distance from the damaged area. nih.gov This localized production suggests a direct role in deterring the feeding insect.

The induction of these compounds is a specific response to herbivory, as mechanical wounding alone does not elicit the same complex blend of oxylipins. This specificity allows the plant to distinguish between simple physical damage and an attack by an herbivore, enabling a more targeted and effective defense response.

Table 2: Oxylipins Produced by Lima Bean (Phaseolus lunatus) Leaves in Response to Feeding by Spodoptera littoralis Larvae

| Compound | Class of Oxylipin | Reference(s) |

|---|---|---|

| Jasmonic acid | Phytohormone | nih.gov |

| 12-oxophytodienoic acid (OPDA) | Phytohormone precursor | nih.gov |

| 13-hydroxy-12-oxooctadeca-9,15-dienoic acid | Ketol | nih.gov |

| 9-hydroxy-12-oxooctadeca-10,15-dienoic acid | alpha- and gamma-Ketol | nih.gov |

| Unsaturated aldehydes | Aldehyde | nih.gov |

Contribution to Intra- and Inter-species Chemical Ecology

The role of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid in plant-insect interactions firmly places it within the realm of inter-species chemical ecology. By being produced in response to herbivory, it acts as a chemical signal that mediates the relationship between the plant and the insect. While its direct effects on insect physiology and behavior are still under investigation, its co-occurrence with other known defense compounds like jasmonic acid suggests its involvement in a multi-pronged defense strategy.

The broader family of oxylipins is known to function as a sophisticated "language" in host-pathogen communication. frontiersin.org These molecules can act as signals to systemically alert the plant to a pathogen attack, leading to the mounting of an effective defense, and can also directly interfere with pathogen growth and reproduction. frontiersin.org Given the structural similarities and shared biosynthetic pathways, it is plausible that 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid also contributes to this chemical dialogue between plants and a range of other organisms.

The potential for this compound to be involved in intra-species communication, for instance, in plant-plant signaling, is an area that warrants further investigation. While some plant volatiles derived from oxylipin pathways are known to act as airborne signals that prime neighboring plants for defense, the specific role of non-volatile oxylipins like 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid in this process is not yet well understood.

Future Directions and Emerging Research Avenues for 9 Hydroxy 12 Oxooctadeca 10,15 Dienoic Acid

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of 9-Hydroxy-12-oxooctadeca-10,15-dienoic acid (9-KODE) and its precursor, 9-hydroxyoctadecadienoic acid (9-HODE), is a complex process involving several enzymatic pathways. Future research is focused on identifying novel enzymes and understanding the intricate regulatory networks that control their production.

Current knowledge indicates that the formation of 9-HODE, a key intermediate, can be initiated by several enzymes, including cyclooxygenases (COX-1 and COX-2), cytochrome P450, and lipoxygenases (LOX). wikipedia.orgnih.gov These enzymes catalyze the introduction of a hydroperoxy group into linoleic acid, which is then reduced to a hydroxy group. wikipedia.org For instance, in human umbilical vein endothelial cells, the production of 9-HODE is suggested to involve cyclooxygenase. nih.gov In potato tubers, a specific lipoxygenase pathway is responsible for the formation of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE), the direct precursor of 9-HODE. nih.gov

Emerging research aims to discover and characterize novel enzymes with unique specificities and efficiencies in the biosynthesis of these compounds. The identification of new enzymes is crucial for understanding the diversity of oxylipin metabolism across different organisms and tissues. researchgate.net Furthermore, the regulatory networks that govern the expression and activity of these biosynthetic enzymes are a key area of investigation. Understanding how factors such as developmental stage, environmental stimuli, and physiological state influence the production of 9-KODE and its precursors will provide insights into their biological roles.

| Enzyme Class | Known Role in 9-HODE Biosynthesis | Organism/Tissue | Future Research Focus |

| Cyclooxygenases (COX-1, COX-2) | Catalyze the formation of 9-hydroperoxy and subsequently 9-hydroxy derivatives of linoleic acid. wikipedia.org | Human endothelial cells nih.gov | Investigating the specific contribution of each COX isoenzyme and their regulation in different cell types. |

| Cytochrome P450 | Metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE. wikipedia.org | Human liver microsomes wikipedia.org | Characterizing the specific P450 isoforms involved and their role in generating specific stereoisomers of 9-HODE. |

| Lipoxygenases (LOX) | Catalyze the formation of 9-HPODE from linoleic acid. nih.gov | Potato tubers nih.gov | Discovering novel LOX enzymes with distinct positional and stereo-specificity in various organisms. |

Identification of Specific Receptors and Downstream Signaling Transduction Pathways

A significant frontier in understanding the biological functions of 9-HODE, the precursor to 9-KODE, is the identification of its specific cellular receptors and the elucidation of the downstream signaling pathways these interactions trigger.

Research has identified the G protein-coupled receptor 132 (GPR132), also known as G2A, as a receptor for 9-HODE. nih.govnih.govmerckmillipore.com The interaction of 9-HODE with GPR132 has been shown to initiate a cascade of intracellular events, including calcium mobilization, activation of c-Jun N-terminal kinase (JNK), and inhibition of cAMP accumulation. frontiersin.org This signaling pathway is implicated in pro-inflammatory responses in certain cell types. nih.govfrontiersin.org

In addition to GPR132, peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, have been identified as direct targets of 9-HODE. wikipedia.orgnih.gov Activation of PPARγ by 9-HODE can induce the expression of target genes involved in lipid metabolism and monocyte differentiation. wikipedia.orgnih.gov

Future research will focus on identifying other potential receptors for 9-HODE and its derivatives to gain a more comprehensive understanding of their cellular mechanisms. Furthermore, mapping the intricate downstream signaling networks, including protein kinases, transcription factors, and other signaling molecules, will be crucial. In Drosophila, for instance, 9-HODE has been shown to activate the JNK pathway, leading to the nuclear localization of the transcription factor FOXO. bham.ac.uk

| Receptor | Signaling Events | Cellular/Physiological Outcome | Future Research Avenues |

| GPR132 (G2A) | Intracellular calcium mobilization, JNK activation, cAMP inhibition. frontiersin.org | Pro-inflammatory responses, sensitization of TRPV1. nih.govfrontiersin.org | Identifying novel GPR132-interacting proteins and exploring its role in different disease models. |

| PPARγ | Transcriptional activation of target genes. wikipedia.orgnih.gov | Induction of fatty acid binding protein 4 (FABP4), monocyte differentiation. nih.govnih.gov | Investigating the specific PPARγ-regulated genes affected by 9-HODE in various tissues. |

| TRPV1 | Sensitization. frontiersin.orgnih.gov | Pain perception. frontiersin.orgnih.gov | Elucidating the precise molecular mechanism of 9-HODE-mediated TRPV1 sensitization. |

Elucidation of Broader Systemic Biological Roles Across Diverse Organisms

While initial research has shed light on some of the biological activities of 9-HODE and related compounds, a significant area for future investigation is the elucidation of their broader systemic roles in a wide range of organisms, from plants to mammals.

In mammals, 9-HODE has been implicated in a variety of physiological and pathological processes. It is considered a mediator of oxidative stress-related diseases and plays a role in inflammation and pain perception. wikipedia.org In the context of atherosclerosis, 9-HODE is found in atherosclerotic lesions and is thought to contribute to the progression of the disease through pro-inflammatory effects. nih.gov Furthermore, it has been shown to alter mitochondrial metabolism and increase triglyceride accumulation in liver cells, suggesting a role in metabolic regulation. nih.govnih.gov

In the plant kingdom, metabolites derived from the 9-lipoxygenase pathway, including 9-HODE, have been shown to possess antibacterial activity, suggesting a role in plant defense against pathogens. nih.gov

Development of Targeted Analytical Techniques for Spatiotemporal Profiling

The accurate and sensitive measurement of 9-KODE and its precursors in biological systems is essential for understanding their function. A key area of future research is the development of advanced analytical techniques for their targeted and spatiotemporal profiling.

Current methods for the analysis of oxylipins, including 9-HODE and 9-KODE, primarily rely on mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govcreative-proteomics.comnih.govacs.org These methods offer high sensitivity and specificity for the quantification of a wide range of oxylipins in various biological matrices. nih.govnih.govacs.org Quadrupole time-of-flight mass spectrometry (Q-TOFMS) has also been utilized for the identification and quantification of these metabolites in plasma. nih.gov

However, significant analytical challenges remain, including the low abundance of these molecules, their rapid metabolism, and the presence of numerous closely related isomers. nih.gov Future efforts will focus on developing more sensitive and specific analytical platforms to overcome these challenges. This includes the development of novel derivatization strategies to enhance ionization efficiency and chromatographic separation. mdpi.com Furthermore, the development of techniques that allow for the visualization of the spatial distribution of these lipids within tissues and cells will be crucial for understanding their localized functions.

| Analytical Technique | Advantages | Challenges | Future Developments |

| LC-MS/MS | High sensitivity and specificity, suitable for complex mixtures. nih.govnih.govacs.org | Isomeric separation, low abundance. nih.gov | Development of novel stationary phases for improved isomer separation, enhanced ionization sources. |

| GC-MS | High chromatographic resolution. creative-proteomics.com | Requires derivatization, not suitable for thermolabile compounds. nih.gov | New derivatization reagents for improved stability and sensitivity. |

| Q-TOFMS | High mass accuracy for identification. nih.gov | Lower sensitivity compared to triple quadrupole MS for quantification. | Integration with advanced separation techniques for comprehensive profiling. |

Exploration of Biotechnological Applications in Plant Stress Management and Agricultural Improvement

The involvement of oxylipins in plant defense and stress responses opens up exciting possibilities for their biotechnological application in agriculture. Future research will explore the potential of manipulating the biosynthesis of 9-KODE and related compounds to enhance plant stress tolerance and improve crop yields.

Phytohormones like abscisic acid (ABA), which are also derived from carotenoid cleavage, are crucial for plant responses to abiotic stresses such as drought and salinity. mdpi.com The enzymes involved in ABA biosynthesis, such as 9-cis-epoxycarotenoid dioxygenases (NCEDs), are key regulatory points. mdpi.com Given that 9-KODE and its precursors are part of the broader oxylipin network involved in plant defense, there is potential for cross-talk and co-regulation with other stress-related pathways.

Genetic engineering of fatty acid synthetic pathways has already shown promise in improving the stress tolerance of plants. frontiersin.org Future research could focus on the targeted overexpression or suppression of genes encoding the biosynthetic enzymes for 9-KODE and its precursors to modulate plant responses to specific stresses. For example, enhancing the production of 9-HODE, which has demonstrated antibacterial properties, could lead to crops with increased resistance to certain pathogens. nih.gov Furthermore, understanding how these compounds influence plant growth and development under stress conditions could lead to novel strategies for agricultural improvement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.